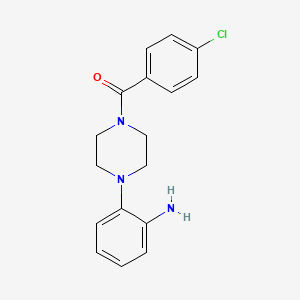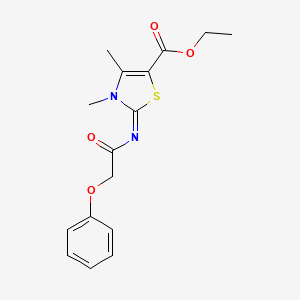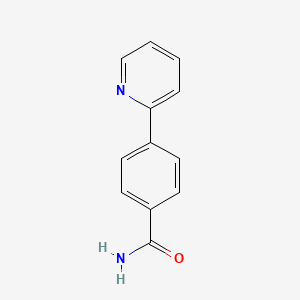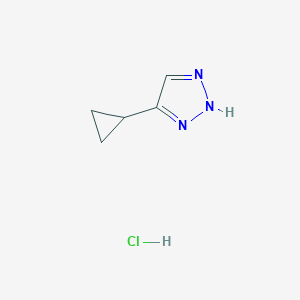
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been studied for its potential use in scientific research due to its unique chemical structure and properties.
作用机制
The mechanism of action of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone is not fully understood. However, it is believed that this compound acts as a psychostimulant by increasing the release of dopamine, serotonin, and noradrenaline in the brain. This compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in animal models. These effects include increased locomotor activity, hyperthermia, and anorexia. This compound has also been shown to produce rewarding effects, indicating its potential for abuse.
实验室实验的优点和局限性
One advantage of using 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone in lab experiments is its ability to selectively interact with various neurotransmitter systems. This allows researchers to investigate the specific effects of these neurotransmitters on behavior and cognition. However, one limitation of using this compound in lab experiments is its potential for abuse. Researchers must take precautions to prevent the misuse of this compound in their experiments.
未来方向
There are several future directions for the study of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone. One direction is to investigate the long-term effects of this compound on behavior and cognition. Another direction is to develop analogs of this compound that have improved pharmacological properties. Finally, the potential therapeutic uses of this compound in the treatment of various neurological disorders should be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to interact with various neurotransmitter systems and produce various biochemical and physiological effects. While this compound has advantages for lab experiments, researchers must take precautions to prevent its potential for abuse. There are several future directions for the study of this compound, including investigating its long-term effects and developing analogs with improved pharmacological properties.
合成方法
The synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone involves the reaction between 1-benzylpiperazine and 2-chloro-1-(benzylthio)ethanone in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of the synthesized this compound can be determined by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone has been studied for its potential use in scientific research as a tool to investigate the central nervous system. This compound has been shown to interact with various neurotransmitter systems such as dopamine, serotonin, and noradrenaline. This compound has also been used in animal models to study the effects of psychostimulants on behavior and cognition.
属性
IUPAC Name |
2-benzylsulfanyl-1-[3-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-22(18-26-17-20-10-5-2-6-11-20)23-13-7-12-21(14-23)16-25-15-19-8-3-1-4-9-19/h1-6,8-11,21H,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIZDKUEZPEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Methylbutanoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2787911.png)

![6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787914.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2787915.png)
![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2787916.png)
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2787917.png)
![ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2787919.png)

![2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B2787921.png)
![12-(1H-1,2,3-benzotriazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2787926.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)butanamide](/img/structure/B2787927.png)

